molecular formula C15H21NO2 B1500749 3-(3-Hydroxymethyl-piperidin-1-yl)-1-phenyl-propan-1-one CAS No. 1146080-19-4

3-(3-Hydroxymethyl-piperidin-1-yl)-1-phenyl-propan-1-one

Cat. No. B1500749
CAS RN: 1146080-19-4
M. Wt: 247.33 g/mol
InChI Key: XWPDSOSNNQNOSM-UHFFFAOYSA-N
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Description

The compound “3-(3-Hydroxymethyl-piperidin-1-yl)-1-phenyl-propan-1-one” is an organic compound containing a piperidine ring, which is a common structure in many pharmaceuticals . The piperidine ring is attached to a phenyl group and a propanone group, suggesting that this compound could have interesting chemical properties.


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the piperidine ring, the phenyl ring, and the propanone group. The compound could undergo a variety of reactions, including electrophilic aromatic substitution on the phenyl ring or nucleophilic addition to the carbonyl group in the propanone .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Some general predictions can be made based on its functional groups: it would likely be a solid at room temperature, and it would likely be soluble in organic solvents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The potential applications of this compound would depend on its biological activity. If it shows promising activity in preliminary tests, it could be a candidate for further development as a pharmaceutical .

properties

IUPAC Name

3-[3-(hydroxymethyl)piperidin-1-yl]-1-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c17-12-13-5-4-9-16(11-13)10-8-15(18)14-6-2-1-3-7-14/h1-3,6-7,13,17H,4-5,8-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWPDSOSNNQNOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CCC(=O)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80671353
Record name 3-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1146080-19-4
Record name 1-Propanone, 3-[3-(hydroxymethyl)-1-piperidinyl]-1-phenyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146080-19-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[3-(Hydroxymethyl)piperidin-1-yl]-1-phenylpropan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80671353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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